molecular formula C13H5ClN4 B3050124 3-(2-Chlorophenyl)cyclopropane-1,1,2,2-tetracarbonitrile CAS No. 23773-23-1

3-(2-Chlorophenyl)cyclopropane-1,1,2,2-tetracarbonitrile

Cat. No.: B3050124
CAS No.: 23773-23-1
M. Wt: 252.66 g/mol
InChI Key: RORFVGLPTNZPCI-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)cyclopropane-1,1,2,2-tetracarbonitrile is a chemical compound with the molecular formula C13H5ClN4 It is characterized by a cyclopropane ring substituted with a 2-chlorophenyl group and four nitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)cyclopropane-1,1,2,2-tetracarbonitrile typically involves the cyclopropanation of a suitable precursor. One common method involves the reaction of 2-chlorobenzyl chloride with malononitrile in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction proceeds through the formation of a carbanion intermediate, which undergoes intramolecular cyclization to form the cyclopropane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, may be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)cyclopropane-1,1,2,2-tetracarbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of the nitrile groups can be achieved using reducing agents like lithium aluminum hydride or catalytic hydrogenation, leading to the formation of primary amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

3-(2-Chlorophenyl)cyclopropane-1,1,2,2-tetracarbonitrile has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)cyclopropane-1,1,2,2-tetracarbonitrile involves its interaction with molecular targets and pathways within biological systems. One proposed mechanism is the alkylation of nucleophilic regions of tumor-cell DNA, leading to the inhibition of cell proliferation . The compound’s unique structure allows it to interact with specific molecular targets, making it a potential candidate for further investigation in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)cyclopropane-1,1,2,2-tetracarbonitrile: Similar in structure but with the chlorine atom in the para position.

    3-(2-Bromophenyl)cyclopropane-1,1,2,2-tetracarbonitrile: Similar structure with a bromine atom instead of chlorine.

    3-(2-Fluorophenyl)cyclopropane-1,1,2,2-tetracarbonitrile: Similar structure with a fluorine atom instead of chlorine.

Uniqueness

3-(2-Chlorophenyl)cyclopropane-1,1,2,2-tetracarbonitrile is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs.

Properties

IUPAC Name

3-(2-chlorophenyl)cyclopropane-1,1,2,2-tetracarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H5ClN4/c14-10-4-2-1-3-9(10)11-12(5-15,6-16)13(11,7-17)8-18/h1-4,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RORFVGLPTNZPCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2C(C2(C#N)C#N)(C#N)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H5ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30294874
Record name 3-(2-chlorophenyl)cyclopropane-1,1,2,2-tetracarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30294874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23773-23-1
Record name NSC98474
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98474
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(2-chlorophenyl)cyclopropane-1,1,2,2-tetracarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30294874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2-Chlorophenyl)cyclopropane-1,1,2,2-tetracarbonitrile
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3-(2-Chlorophenyl)cyclopropane-1,1,2,2-tetracarbonitrile
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3-(2-Chlorophenyl)cyclopropane-1,1,2,2-tetracarbonitrile
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3-(2-Chlorophenyl)cyclopropane-1,1,2,2-tetracarbonitrile
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3-(2-Chlorophenyl)cyclopropane-1,1,2,2-tetracarbonitrile

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